Cas no 2034273-01-1 (6-((Tetrahydrofuran-2-yl)methoxy)nicotinamide)

6-((Tetrahydrofuran-2-yl)methoxy)nicotinamide is a synthetic nicotinamide derivative featuring a tetrahydrofuran-2-ylmethoxy substituent at the 6-position of the pyridine ring. This modification enhances its potential as an intermediate in pharmaceutical and agrochemical applications, offering improved solubility and bioavailability compared to unsubstituted nicotinamides. The compound’s structural versatility allows for further functionalization, making it valuable in medicinal chemistry for the development of novel bioactive molecules. Its stability under standard laboratory conditions and compatibility with common synthetic methodologies further contribute to its utility in research and industrial settings. The presence of both ether and amide functionalities provides opportunities for diverse chemical interactions and derivatization pathways.
6-((Tetrahydrofuran-2-yl)methoxy)nicotinamide structure
2034273-01-1 structure
Product Name:6-((Tetrahydrofuran-2-yl)methoxy)nicotinamide
CAS No:2034273-01-1
MF:C11H14N2O3
MW:222.240462779999
CID:6148685
PubChem ID:119100075
Update Time:2025-05-22

6-((Tetrahydrofuran-2-yl)methoxy)nicotinamide Chemical and Physical Properties

Names and Identifiers

    • AKOS026701159
    • 2034273-01-1
    • 6-[(oxolan-2-yl)methoxy]pyridine-3-carboxamide
    • 6-((tetrahydrofuran-2-yl)methoxy)nicotinamide
    • F6475-2292
    • 6-(oxolan-2-ylmethoxy)pyridine-3-carboxamide
    • 6-((Tetrahydrofuran-2-yl)methoxy)nicotinamide
    • Inchi: 1S/C11H14N2O3/c12-11(14)8-3-4-10(13-6-8)16-7-9-2-1-5-15-9/h3-4,6,9H,1-2,5,7H2,(H2,12,14)
    • InChI Key: XVPFUWZOKCHFOJ-UHFFFAOYSA-N
    • SMILES: O1CCCC1COC1C=CC(C(N)=O)=CN=1

Computed Properties

  • Exact Mass: 222.10044231g/mol
  • Monoisotopic Mass: 222.10044231g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 4
  • Complexity: 247
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.4
  • Topological Polar Surface Area: 74.4Ų

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6-((Tetrahydrofuran-2-yl)methoxy)nicotinamide Related Literature

Additional information on 6-((Tetrahydrofuran-2-yl)methoxy)nicotinamide

Recent Advances in the Study of 6-((Tetrahydrofuran-2-yl)methoxy)nicotinamide (CAS: 2034273-01-1)

In recent years, the compound 6-((Tetrahydrofuran-2-yl)methoxy)nicotinamide (CAS: 2034273-01-1) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique tetrahydrofuran and nicotinamide moieties, has shown promising potential in various therapeutic applications. The latest studies have focused on elucidating its pharmacological properties, synthetic pathways, and potential mechanisms of action, making it a subject of intense scientific inquiry.

One of the key areas of research has been the synthesis and optimization of 6-((Tetrahydrofuran-2-yl)methoxy)nicotinamide. Recent publications have detailed novel synthetic routes that improve yield and purity, addressing previous challenges in large-scale production. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated a streamlined, three-step synthesis process that utilizes green chemistry principles, reducing environmental impact while maintaining high efficiency. This advancement is particularly relevant for industrial applications where scalability and sustainability are critical.

Pharmacological evaluations of 6-((Tetrahydrofuran-2-yl)methoxy)nicotinamide have revealed its potential as a modulator of specific enzymatic pathways. Preliminary in vitro studies indicate that the compound exhibits inhibitory activity against certain kinases involved in inflammatory and proliferative diseases. A recent paper in Bioorganic & Medicinal Chemistry Letters highlighted its efficacy in reducing cytokine production in macrophage models, suggesting potential applications in autoimmune disorders. These findings are supported by molecular docking studies that predict strong binding affinities to target proteins, further validating its therapeutic promise.

In addition to its kinase inhibitory properties, 6-((Tetrahydrofuran-2-yl)methoxy)nicotinamide has been investigated for its role in metabolic regulation. A 2024 study published in Nature Chemical Biology explored its interaction with NAD+-dependent enzymes, revealing a unique mechanism that could be harnessed for metabolic disease therapy. The compound's ability to modulate cellular energy homeostasis positions it as a candidate for treating conditions such as diabetes and obesity, although further in vivo studies are needed to confirm these effects.

Despite these promising developments, challenges remain in the clinical translation of 6-((Tetrahydrofuran-2-yl)methoxy)nicotinamide. Issues such as bioavailability, pharmacokinetics, and potential off-target effects require thorough investigation. Recent preclinical studies have begun addressing these concerns, with one study in the European Journal of Pharmaceutical Sciences reporting improved formulations that enhance oral absorption. These efforts are crucial for advancing the compound into clinical trials and ensuring its safety and efficacy in human patients.

In conclusion, 6-((Tetrahydrofuran-2-yl)methoxy)nicotinamide (CAS: 2034273-01-1) represents a versatile and promising molecule in the chemical biology and pharmaceutical landscape. Its diverse pharmacological activities, coupled with advances in synthesis and formulation, underscore its potential as a therapeutic agent. Ongoing research will be essential to fully unlock its clinical applications and address remaining challenges. For researchers and industry professionals, staying abreast of these developments will be key to leveraging this compound's full potential in drug discovery and development.

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